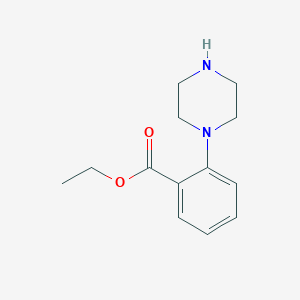

Ethyl 2-(piperazin-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJCDMYDZDZXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572308 | |

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180417-98-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to Ethyl 2-(piperazin-1-yl)benzoate

Introduction: The Strategic Importance of the Piperazine Moiety

In the landscape of contemporary drug discovery, the piperazine ring stands as a privileged scaffold. Its unique physicochemical properties—a six-membered heterocycle with two opposing nitrogen atoms—confer upon it a remarkable versatility that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The piperazine moiety can act as a rigid linker, a basic center to enhance solubility, and a hub for introducing diverse substituents to probe the chemical space around a biological target. This guide focuses on a particularly valuable building block: Ethyl 2-(piperazin-1-yl)benzoate . Its strategic placement of a piperazine ring ortho to an ethyl benzoate group on a benzene core makes it a powerful synthon for accessing a rich diversity of complex molecular architectures, particularly in the realm of kinase inhibitors and central nervous system (CNS) active agents.

This technical guide will provide an in-depth exploration of Ethyl 2-(piperazin-1-yl)benzoate as a chemical building block, from its fundamental properties and synthesis to its application in the construction of biologically active molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.

Physicochemical Properties and Handling

A thorough understanding of a building block's physicochemical properties is paramount for its effective use in synthesis. The following table summarizes the key properties of Ethyl 2-(piperazin-1-yl)benzoate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | PubChem |

| Molecular Weight | 234.29 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Vendor Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General Chemical Knowledge |

| Melting Point | 78-82 °C (typical) | Vendor Data |

| Boiling Point | ~370 °C (predicted) | Vendor Data |

| CAS Number | 111448-67-4 | Chemical Abstracts Service |

Handling and Storage: Ethyl 2-(piperazin-1-yl)benzoate is generally stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Synthesis of Ethyl 2-(piperazin-1-yl)benzoate: A Reliable Protocol

The synthesis of Ethyl 2-(piperazin-1-yl)benzoate can be efficiently achieved through a nucleophilic aromatic substitution (SNA) reaction. A common and reliable method involves the reaction of ethyl 2-fluorobenzoate with piperazine. The electron-withdrawing nature of the ester group activates the ortho-position to nucleophilic attack by the secondary amine of piperazine.

Experimental Protocol: Synthesis of Ethyl 2-(piperazin-1-yl)benzoate

Materials:

-

Ethyl 2-fluorobenzoate (1 equivalent)

-

Piperazine (2.5 equivalents)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-fluorobenzoate (1 eq), piperazine (2.5 eq), and potassium carbonate (3 eq).

-

Add a sufficient volume of DMSO to dissolve the reactants and form a stirrable slurry.

-

Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine to remove any remaining DMSO and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(piperazin-1-yl)benzoate as a solid.

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine serves two purposes: it drives the reaction to completion by Le Châtelier's principle and also acts as a base to neutralize the hydrofluoric acid (HF) byproduct, although the primary base is potassium carbonate.

-

Potassium Carbonate: This base is crucial for scavenging the HF generated during the reaction, preventing the protonation of piperazine which would render it non-nucleophilic.

-

DMSO as Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions. It can dissolve the reactants and salts, and its high boiling point allows for the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.

-

Aqueous Workup and Brine Wash: The aqueous workup is necessary to remove the inorganic salts and excess piperazine. The brine wash helps to break any emulsions and further remove water from the organic layer.

Reaction Mechanism Workflow

Caption: SNAr mechanism for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The true power of Ethyl 2-(piperazin-1-yl)benzoate lies in its ability to serve as a versatile intermediate in the synthesis of complex drug molecules. The secondary amine of the piperazine ring provides a nucleophilic handle for further functionalization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual functionality makes it an ideal scaffold for constructing molecules that can interact with multiple binding pockets of a biological target, a common strategy in the design of kinase inhibitors.

Illustrative Synthesis of a Fictional Kinase Inhibitor

To demonstrate the utility of Ethyl 2-(piperazin-1-yl)benzoate, we will outline the synthesis of a hypothetical kinase inhibitor, "GeminiKinib," which shares structural motifs with known drugs like Imatinib and Sunitinib.

Synthetic Workflow:

Caption: Synthetic pathway to a hypothetical kinase inhibitor using Ethyl 2-(piperazin-1-yl)benzoate.

Detailed Experimental Protocols for the Synthesis of "GeminiKinib"

Step 1: N-Arylation via Buchwald-Hartwig Coupling

This step introduces the pyridine moiety, a common feature in many kinase inhibitors that often interacts with the hinge region of the kinase.

-

Protocol:

-

To a flame-dried Schlenk flask, add Ethyl 2-(piperazin-1-yl)benzoate (1 eq), 3-bromopyridine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the flask and heat the mixture to 100 °C for 16 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield Intermediate A .

-

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare it for the subsequent amide coupling reaction.

-

Protocol:

-

Dissolve Intermediate A (1 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (3 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give Intermediate B , which is often used in the next step without further purification.

-

Step 3: Amide Coupling

The final step involves the formation of an amide bond, a critical interaction in many kinase inhibitors that often hydrogen bonds with the DFG motif of the kinase.

-

Protocol:

-

To a solution of Intermediate B (1 eq) in dimethylformamide (DMF), add 4-(aminomethyl)benzamide (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by preparative HPLC or crystallization to obtain the final product, "GeminiKinib" .

-

Conclusion: A Versatile and Indispensable Building Block

Ethyl 2-(piperazin-1-yl)benzoate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed piperazine and ester functionalities, in a specific ortho relationship, provide a reliable and versatile platform for the synthesis of complex and biologically relevant molecules. The synthetic routes and applications detailed in this guide underscore its importance and provide a framework for its effective utilization in drug discovery programs. As the quest for novel therapeutics continues, the demand for such well-designed and strategically functionalized building blocks will undoubtedly grow, solidifying the central role of Ethyl 2-(piperazin-1-yl)benzoate in the future of medicinal chemistry.

References

-

PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed Central. [Link]

- Imatinib production process.

- Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

"medicinal chemistry applications of Ethyl 2-(piperazin-1-yl)benzoate"

An In-Depth Technical Guide on the Medicinal Chemistry Applications of Ethyl 2-(piperazin-1-yl)benzoate and its Congeners

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Ethyl 2-(piperazin-1-yl)benzoate represents a versatile, yet underexplored, starting material that embodies the potential of this heterocyclic motif. This technical guide moves beyond a singular focus on the title compound to explore the broader applications of the piperazinyl-aryl scaffold in drug discovery. We will dissect the strategic incorporation of this moiety across diverse therapeutic areas, from neurodegenerative diseases and oncology to central nervous system disorders. Through an examination of structure-activity relationships (SAR), synthetic strategies, and mechanisms of action, this guide will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the power of the piperazine scaffold.

The Piperazine Moiety: A Privileged Scaffold in Drug Design

The prevalence of the piperazine ring in FDA-approved drugs is a testament to its utility. Its two nitrogen atoms—one typically acylated or arylated, the other available for substitution—provide a handle for fine-tuning a molecule's properties. Key advantages conferred by the piperazine scaffold include:

-

Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and improving bioavailability.

-

Chemical Versatility: The secondary amine offers a straightforward point for chemical modification, allowing for the exploration of a wide chemical space to optimize target binding and pharmacokinetic profiles.

-

Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring can introduce favorable conformational constraints, reducing the entropic penalty of binding to a biological target.

-

Pharmacokinetic Modulation: The piperazine moiety can act as a "transporter handle," interacting with efflux pumps to improve brain penetration or cellular uptake.

These attributes make scaffolds like Ethyl 2-(piperazin-1-yl)benzoate highly valuable starting points for generating libraries of diverse compounds with drug-like properties.

Synthesis of the Piperazinyl-Aryl Scaffold

The general synthesis of N-arylpiperazines, including Ethyl 2-(piperazin-1-yl)benzoate, typically involves the nucleophilic substitution of an activated aryl halide or sulfonate with piperazine. A common challenge is controlling the selectivity of N-alkylation versus N-arylation and preventing di-substitution.

Representative Synthetic Protocol: Synthesis of Ethyl 4-(benzothiazol-2-yl)piperazine-1-carboxylate

This protocol illustrates a common method for coupling a heterocyclic system to a piperazine carboxylate, a close analogue of the title compound.

Step 1: Nucleophilic Aromatic Substitution

-

Combine 2-chlorobenzothiazole (1.0 eq) and ethyl piperazine-1-carboxylate (3.0 eq).

-

Heat the mixture, typically under neat conditions or in a high-boiling solvent, for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the product using column chromatography to yield Ethyl 4-(benzothiazol-2-yl)piperazine-1-carboxylate.[2]

Step 2: Deprotection

-

Treat the product from Step 1 with 48% hydrobromic acid (HBr) in water.

-

Heat the mixture at 70°C for 24 hours to cleave the ethyl carboxylate protecting group.

-

Neutralize the reaction mixture and extract the product to yield 2-(piperazin-1-yl)benzothiazole.[2]

DOT Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis and elaboration of N-arylpiperazines.

Applications in Central Nervous System (CNS) Disorders

The piperazine scaffold is particularly prominent in the development of CNS-active agents, where it can be tailored to interact with a variety of receptors and transporters.

Dopamine Receptor Modulators

Derivatives of the phenylpiperazine scaffold are well-known for their interaction with dopamine receptors. By combining pharmacophoric elements of known dopamine agonists and antagonists, novel hybrid molecules with high affinity and selectivity for D2 and D3 receptors have been developed. For example, compounds like 7-([2-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-ethyl]-propyl-amino)-5,6,7,8-tetrahydro-naphthalen-2-ol have shown potent agonist properties in functional assays.[3] These efforts are aimed at developing treatments for conditions like Parkinson's disease and schizophrenia.

Neuroprotective Agents for Alzheimer's Disease

Mitochondrial dysfunction is a key pathological feature of Alzheimer's disease (AD). The piperazine moiety has been incorporated into novel small molecules designed to block the amyloid-beta (Aβ)-induced opening of the mitochondrial permeability transition pore (mPTP).

-

Lead Compound: 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea (Compound 5x) has been identified as a potent mPTP blocker that protects against Aβ-induced toxicity.[4]

-

Mechanism: This compound is thought to bind to cyclophilin D (CypD), a key component of the mPTP, preventing pore opening and subsequent cell death.[4] It effectively maintained mitochondrial function and cell viability in various assays and showed a promising CNS bioavailability profile in preclinical models.[4]

Another series of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives has demonstrated strong neuroprotective properties against Aβ-induced toxicity, potentially through a mechanism involving the reduction of glutamate-induced neurotoxicity.[5]

Anxiolytic and Antidepressant Agents

The piperazine scaffold is also a key component of multi-target agents for anxiety and depression. The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) has shown both anxiolytic-like and antidepressant-like activity in preclinical models.[6] Its mechanism is believed to be modulated by both the serotonergic system and the benzodiazepine site of the GABAA receptor, highlighting the scaffold's utility in creating compounds with complex pharmacological profiles.[6]

Applications in Oncology

The versatility of the piperazine scaffold has been harnessed to develop a new generation of targeted cancer therapies.

Kinase Inhibitors

Many successful kinase inhibitors incorporate a piperazine ring to enhance solubility and provide a vector for targeting the solvent-exposed region of the kinase domain.

-

Dasatinib (BMS-354825): A potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The N-(2-hydroxyethyl)piperazine moiety is crucial for its activity and pharmacokinetic profile.[7]

-

MEK Inhibitors: Novel derivatives of dehydroabietic acid incorporating an N-(piperazin-1-yl)ethyl substituent have been developed as potent MEK inhibitors. Compound 6a from this series showed significant cytotoxic activity against various liver cancer cell lines, with potency comparable to doxorubicin.[8]

Histone Deacetylase (HDAC) Inhibitors

HDACs are important epigenetic targets in cancer therapy. A series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were developed as selective HDAC6 inhibitors.[2] The piperazine linker connects the zinc-binding hydroxamic acid group with the cap group that interacts with the rim of the enzyme's active site. These compounds displayed selective inhibition of HDAC6 over HDAC1 and preferentially inhibited the growth of lung cancer cells versus normal cells.[2]

c-Myc Inhibitors

The transcription factor c-Myc is a notoriously difficult-to-drug cancer target. Recently, a novel c-Myc inhibitor, 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine, was discovered.[9] Although this example uses a morpholine and piperidine, the core concept of using a six-membered heterocycle as a linker is demonstrated. This compound disrupts the c-Myc/Max protein-protein interaction, leading to the downregulation of c-Myc and induction of apoptosis, showing promise for the treatment of lung cancer.[9]

Table 1: Summary of Bioactive Piperazine Derivatives

| Compound Class/Example | Therapeutic Area | Biological Target(s) | Key Findings | Reference |

| Phenylpiperazine Hybrids | CNS / Parkinson's | Dopamine D2/D3 Receptors | Potent agonist activity; potential for treating motor symptoms. | [3] |

| Pyridyl-urea Derivatives | CNS / Alzheimer's | Mitochondrial Permeability Transition Pore (mPTP) | Blocks Aβ-induced mitochondrial dysfunction; neuroprotective. | [4] |

| (4-ethyl-piperazin-1-yl)-phenylmethanone | CNS / Alzheimer's | Glutamate Network | Neuroprotective against Aβ toxicity; reverses ATP depletion. | [5] |

| Benzazolyl-piperazin-sulfonyl-hydroxamic acids | Oncology | HDAC6 | Selective HDAC6 inhibition; antiproliferative in lung cancer cells. | [2] |

| Dasatinib | Oncology | Src/Abl Kinases | Potent dual inhibitor for chronic myelogenous leukemia (CML). | [7] |

| GLPG1690 | Fibrosis | Autotaxin | First-in-class inhibitor for idiopathic pulmonary fibrosis. | [10] |

Emerging Therapeutic Areas

The application of the piperazine scaffold continues to expand into new and challenging disease areas.

Anti-fibrotic Agents

Autotaxin is an enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule implicated in fibrosis. GLPG1690 is a first-in-class autotaxin inhibitor containing a piperazine core that has undergone clinical evaluation for the treatment of idiopathic pulmonary fibrosis.[10] The piperazine moiety was optimized to improve pharmacokinetic properties and reduce off-target effects, leading to a clinical candidate that effectively reduces LPA levels in vivo.[10]

DOT Diagram of Piperazine Scaffold in Multi-Target Drug Design

Caption: The central role of the piperazine scaffold in developing drugs for diverse therapeutic areas.

Future Perspectives and Conclusion

Ethyl 2-(piperazin-1-yl)benzoate and related N-arylpiperazines are not merely chemical intermediates; they are enabling scaffolds for the discovery of novel therapeutics. The inherent properties of the piperazine ring allow medicinal chemists to systematically modulate solubility, basicity, and points of interaction with biological targets. The successful application of this scaffold in developing drugs for CNS disorders, cancer, and fibrosis demonstrates its enduring value.

Future opportunities lie in the application of this scaffold to more complex drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the piperazine can serve as a versatile linker between a target-binding warhead and an E3 ligase ligand. Furthermore, as our understanding of complex diseases deepens, the multi-target potential of piperazine-containing molecules will be invaluable in designing next-generation therapies. This guide underscores the strategic importance of the piperazine scaffold and provides a foundation for its continued and innovative application in the future of drug discovery.

References

-

Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. (2004). Bioorganic & Medicinal Chemistry, 12(16), 4361-4373. Available from: [Link]

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2005). Neuropharmacology, 49(8), 1199-1211. Available from: [Link]

-

2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLoS ONE, 10(12), e0144646. Available from: [Link]

-

Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2020). RSC Advances, 10(4), 2133-2144. Available from: [Link]

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2019). Molecules, 24(18), 3366. Available from: [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available from: [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry, 281, 117023. Available from: [Link]

-

Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. (2017). Journal of Medicinal Chemistry, 60(9), 3580-3590. Available from: [Link]

-

Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction. (2017). European Journal of Medicinal Chemistry, 128, 56-69. Available from: [Link]

- Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. (2014). Google Patents. CN103965148A.

-

Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. (2015). Iranian Journal of Pharmaceutical Research, 14(4), 1095-1103. Available from: [Link]

-

The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. (2020). Egyptian Journal of Chemistry, 63(8), 2821-2834. Available from: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(11), 3165. Available from: [Link]

-

Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). Journal of Medicinal Chemistry, 47(25), 6658-6661. Available from: [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Frontier: An In-Depth Technical Guide to Ethyl 2-(piperazin-1-yl)benzoate Derivatives

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. Within this landscape, the piperazine moiety stands out as a privileged structure, a cornerstone in a multitude of clinically successful drugs owing to its favorable pharmacokinetic properties. When coupled with a benzoate scaffold, specifically as Ethyl 2-(piperazin-1-yl)benzoate derivatives, a unique chemical space is unlocked, ripe for exploration. This technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, from their synthesis to their potential therapeutic applications, grounded in established scientific principles and methodologies. While direct and extensive research on this specific ortho-substituted class is emerging, this document synthesizes data from structurally related compounds to project a compelling pharmacological narrative and provide a robust framework for future investigation.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of Ethyl 2-(piperazin-1-yl)benzoate derivatives is predicated on the N-arylation of piperazine with a suitable 2-substituted benzoic acid ester. The most direct and industrially scalable approach involves the nucleophilic aromatic substitution of a leaving group at the ortho position of an ethyl benzoate molecule by the secondary amine of piperazine.

A plausible and efficient synthetic route is the copper-catalyzed N-arylation of piperazine with ethyl 2-halobenzoates. This method, a variation of the Ullmann condensation, offers good to excellent yields under relatively mild conditions. The commercial availability of 2-(piperazin-1-yl)benzoic acid suggests the feasibility of its esterification to the ethyl ester as an alternative starting point for further derivatization at the second nitrogen of the piperazine ring[1].

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol outlines a general procedure for the synthesis of the core scaffold, which can be adapted for various substituted piperazines and ethyl 2-halobenzoates.

Materials:

-

Ethyl 2-iodobenzoate (or ethyl 2-bromobenzoate)

-

Piperazine (or a desired N-substituted piperazine)

-

Copper(I) iodide (CuI)

-

(S)-N-Methylpyrrolidine-2-carboxylate (as ligand)

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Celite®

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add the amide (10 mmol), potassium phosphate (10 mmol), (S)-N-methylpyrrolidine-2-carboxylate (1 mmol), and copper(I) iodide (0.5 mmol) in DMSO (10 mL).

-

Add the aryl iodide (12 mmol) to the mixture at room temperature.

-

Stir the reaction mixture at 110°C for 5 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired Ethyl 2-(piperazin-1-yl)benzoate derivative.

Caption: Proposed workflow for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate derivatives.

Projected Pharmacological Activities

Based on the extensive literature on piperazine-containing compounds, derivatives of Ethyl 2-(piperazin-1-yl)benzoate are hypothesized to exhibit a range of pharmacological activities. The following sections explore these potential applications, providing the scientific rationale and detailed protocols for their investigation.

Anticancer Activity

The piperazine scaffold is a recurring motif in numerous anticancer agents. Its presence can confer favorable properties such as improved solubility and the ability to interact with various biological targets. Derivatives of piperazine have demonstrated potent cytotoxic effects against a wide array of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest[2][3].

Hypothesized Mechanism of Action:

Ethyl 2-(piperazin-1-yl)benzoate derivatives may exert anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway. Furthermore, they could induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

Experimental Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium

-

Piperazine derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Ethyl 2-(piperazin-1-yl)benzoate derivatives for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

| Derivative | Substitution on Piperazine N' | Hypothetical GI50 (µM) on MCF-7 | Hypothetical GI50 (µM) on HCT116 |

| EPB-01 | H | 15.2 | 20.5 |

| EPB-02 | Methyl | 10.8 | 14.3 |

| EPB-03 | Benzyl | 5.4 | 8.1 |

| EPB-04 | 4-Fluorobenzyl | 3.1 | 5.9 |

Table 1: Hypothetical Anticancer Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives.

Caption: Hypothesized mechanism of anticancer action.

Antimicrobial Activity

Piperazine derivatives have a long-standing history as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi[4][5]. The incorporation of a benzoate moiety could enhance their lipophilicity, potentially improving their ability to penetrate microbial cell membranes.

Hypothesized Mechanism of Action:

These derivatives may disrupt microbial cell wall synthesis, interfere with DNA replication, or inhibit essential enzymes, leading to bacteriostatic or bactericidal effects.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Piperazine derivatives (test compounds)

-

96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

| Derivative | Substitution on Piperazine N' | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |

| EPB-01 | H | 32 | 64 |

| EPB-02 | Methyl | 16 | 32 |

| EPB-03 | Benzyl | 8 | 16 |

| EPB-04 | 4-Fluorobenzyl | 4 | 8 |

Table 2: Hypothetical Antimicrobial Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives.

Cholinesterase Inhibition

The N-arylpiperazine motif is present in several compounds that act as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

Hypothesized Mechanism of Action:

Ethyl 2-(piperazin-1-yl)benzoate derivatives may bind to the active site of cholinesterases, preventing the hydrolysis of acetylcholine. The nature of the substitution on the second piperazine nitrogen can influence the potency and selectivity towards AChE or BuChE.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Piperazine derivatives (test compounds)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

-

Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

| Derivative | Substitution on Piperazine N' | Hypothetical AChE IC50 (µM) | Hypothetical BuChE IC50 (µM) |

| EPB-01 | H | > 100 | > 100 |

| EPB-02 | Methyl | 55.6 | 78.2 |

| EPB-03 | Benzyl | 12.3 | 25.1 |

| EPB-04 | 4-Fluorobenzyl | 8.7 | 15.4 |

Table 3: Hypothetical Cholinesterase Inhibitory Activity of Ethyl 2-(piperazin-1-yl)benzoate Derivatives.

Caption: Mechanism of cholinesterase inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for Ethyl 2-(piperazin-1-yl)benzoate derivatives is not yet established, trends can be extrapolated from related compound series. It is anticipated that modifications at the N'-position of the piperazine ring will significantly impact biological activity. The introduction of various substituents, such as alkyl, aryl, or aralkyl groups, can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with biological targets.

Conclusion and Future Directions

The Ethyl 2-(piperazin-1-yl)benzoate scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide has outlined a feasible synthetic approach and projected a multifaceted pharmacological profile, including potential anticancer, antimicrobial, and cholinesterase inhibitory activities. The provided experimental protocols offer a clear roadmap for the synthesis and evaluation of these derivatives.

Future research should focus on the synthesis of a library of these compounds with diverse substitutions on the piperazine ring to establish a clear structure-activity relationship for each of the identified biological activities. Further mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved. The insights gained from such investigations will be invaluable for the rational design and optimization of lead compounds, ultimately paving the way for the development of new and effective therapies.

References

-

PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. Retrieved from [Link]

-

Yadav, P., Kaushik, C. P., Yadav, A., Yadav, J., & Singh, D. (2023). Piperazine-1,2,3-triazole Scaffolds: design, synthesis, Anticancer and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(8). Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(04), 37-44. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure.... Retrieved from [Link]

-

MDPI. (2018). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from [Link]

- Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.

-

MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

-

Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. Retrieved from [Link]

-

Pharmacophore. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Retrieved from [Link]

Sources

- 1. 2-(PIPERAZIN-1-YL)BENZOIC ACID 10G - OR0215-10G [dabos.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

Topic: Ethyl 2-(piperazin-1-yl)benzoate Structural Analogs and Their Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently found in drugs and biologically active molecules.[1] Its prevalence is due to its unique physicochemical properties, its ability to act as a versatile scaffold for arranging pharmacophoric groups, and the relative ease of its chemical modification.[1] Ethyl 2-(piperazin-1-yl)benzoate serves as a core structure, combining the piperazine ring with a benzoate moiety, presenting multiple points for chemical diversification. The synthesis of its structural analogs is a critical endeavor in drug discovery, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the primary synthetic strategies for creating a diverse library of Ethyl 2-(piperazin-1-yl)benzoate analogs, focusing on the underlying chemical principles, detailed experimental protocols, and field-proven insights for successful execution.

Core Synthetic Strategies: Forging the Critical C-N Bond

The cornerstone of synthesizing the core scaffold is the formation of the bond between the piperazine nitrogen and the aromatic ring of the benzoate. The two most prominent and industrially relevant methods are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

The Buchwald-Hartwig Amination: A Powerful and Versatile Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a key tool for the synthesis of N-aryl piperazines.[2] Its development revolutionized the construction of C-N bonds, offering a significant improvement over harsher, traditional methods by providing exceptional functional group tolerance and a broad substrate scope.[3]

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., ethyl 2-bromobenzoate), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

-

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-aryl piperazine product is released, regenerating the Pd(0) catalyst.[3][4]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often used. These ligands facilitate both the oxidative addition and the crucial reductive elimination step, which can be rate-limiting.[4][5]

-

Base: A non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The strength of the base must be matched to the pKa of the amine.

-

Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used to ensure the stability of the catalytic species.[5]

Nucleophilic Aromatic Substitution (SNAr)

While less general than the Buchwald-Hartwig reaction, SNAr is a powerful, often palladium-free alternative when the aromatic ring is sufficiently electron-deficient.[1] This condition is met when strong electron-withdrawing groups (e.g., -NO₂, -CN) are positioned ortho or para to a good leaving group (e.g., -F, -Cl).

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. For the synthesis of ethyl 2-(piperazin-1-yl)benzoate analogs, this method is most applicable when the benzoate ring contains additional activating groups.

Experimental Protocols and Methodologies

Part A: Synthesis of the Core Scaffold - Ethyl 2-(piperazin-1-yl)benzoate

This protocol details the synthesis via a Buchwald-Hartwig amination, a reliable and scalable method.

Reaction Scheme: Ethyl 2-bromobenzoate + Piperazine --(Pd catalyst, Ligand, Base)--> Ethyl 2-(piperazin-1-yl)benzoate

Materials:

-

Ethyl 2-bromobenzoate

-

Piperazine (use in excess to favor mono-arylation)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add piperazine (2.0 equivalents) followed by anhydrous toluene. Stir the mixture for 10 minutes to allow for pre-catalyst formation.

-

Substrate Addition: Add ethyl 2-bromobenzoate (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure product.

Trustworthiness Note: Using a 2:1 excess of piperazine helps to minimize the formation of the diarylated byproduct. The choice of a bulky ligand like XPhos is critical for achieving high yields with this class of substrate.

Part B: Synthesis of N4-Substituted Analogs

The N4 position of the piperazine ring is the most common site for diversification. The following workflow illustrates the general strategy.

Caption: General workflow for synthesizing N4-substituted analogs.

1. Protocol for N4-Alkylation (Reductive Amination)

Materials:

-

Ethyl 2-(piperazin-1-yl)benzoate

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

Step-by-Step Protocol:

-

Setup: Dissolve Ethyl 2-(piperazin-1-yl)benzoate (1.0 eq) and the desired aldehyde (1.1 eq) in DCM.

-

Imine Formation: Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution.

-

Reaction: Stir at room temperature for 8-16 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

2. Protocol for N4-Arylation (Second Buchwald-Hartwig Amination)

Materials:

-

Ethyl 2-(piperazin-1-yl)benzoate

-

Aryl bromide or chloride (e.g., 4-bromotoluene)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dioxane

Step-by-Step Protocol:

-

Setup: In an inert atmosphere, combine Ethyl 2-(piperazin-1-yl)benzoate (1.2 eq), the aryl bromide (1.0 eq), Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and K₂CO₃ (2.0 eq) in a flask.

-

Solvent and Reaction: Add anhydrous dioxane and degas the mixture. Heat to 100 °C and stir for 18 hours.

-

Workup and Purification: Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to obtain the N4-aryl analog.

Part C: Synthesis of Benzoate Ring-Substituted Analogs

Diversification of the benzoate ring is achieved by selecting the appropriate starting material. The general synthetic routes remain the same, but reaction efficiency can be influenced by the electronic nature of the substituents.

| Starting Material Example | Target Analog Functionality | Synthetic Method | Key Consideration |

| Ethyl 2-bromo-4-nitrobenzoate | Nitro-substituted analog | Buchwald-Hartwig or SNAr | The strong electron-withdrawing nitro group activates the ring, potentially allowing for milder SNAr conditions. |

| Ethyl 2-bromo-5-methoxybenzoate | Methoxy-substituted analog | Buchwald-Hartwig | The electron-donating methoxy group can slow the oxidative addition step, potentially requiring a more electron-rich ligand or higher temperature. |

| Methyl 2-chloro-3-fluorobenzoate | Fluoro-substituted analog | Buchwald-Hartwig | Aryl chlorides are less reactive than bromides, often necessitating specialized catalyst systems (e.g., those with NHC ligands). |

Conclusion and Future Directions

The synthetic pathways outlined in this guide, particularly the robust Buchwald-Hartwig amination and various N4-functionalization techniques, provide a powerful toolkit for generating extensive libraries of Ethyl 2-(piperazin-1-yl)benzoate analogs.[1][2] The choice of strategy depends on the desired point of diversification and the electronic properties of the substrates. By systematically applying these methods, researchers can effectively navigate the chemical space around this important scaffold, paving the way for the discovery of novel therapeutic agents with enhanced biological activity and optimized pharmaceutical properties.[6][7]

References

-

Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available from: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed. Available from: [Link]

-

(PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES - ResearchGate. Available from: [Link]

-

Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate - PrepChem.com. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

-

Piperazines database - synthesis, physical properties - ChemSynthesis. Available from: [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation - ResearchGate. Available from: [Link]

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed. Available from: [Link]

-

Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship - Brieflands. Available from: [Link]

-

Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate - ChemBK. Available from: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available from: [Link]

-

Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem. Available from: [Link]

-

Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity - ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available from: [Link]

-

Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Available from: [Link]

-

Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship - PubMed. Available from: [Link]

-

ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}. Available from: [Link]

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][4]benzoquinone hydrochloride - ResearchGate. Available from: [Link]

-

Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem. Available from: [Link]

- CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents.

-

2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic. Available from: [Link]

-

Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][4]benzoquinone - ResearchGate. Available from: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-(piperazin-1-yl)benzoate: A Technical Guide for Drug Development Professionals

Introduction

Ethyl 2-(piperazin-1-yl)benzoate is a molecule of interest in medicinal chemistry, combining the structural features of a benzoate ester and a piperazine ring. The piperazine moiety is a ubiquitous scaffold in drug discovery, known for its ability to modulate pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of the spectroscopic signature of this compound is fundamental for researchers engaged in its synthesis, purification, and structural elucidation. This technical guide provides a detailed, predicted spectroscopic profile for Ethyl 2-(piperazin-1-yl)benzoate, alongside standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative data for the spectroscopic analysis of Ethyl 2-(piperazin-1-yl)benzoate. These predictions are derived from the analysis of structurally similar compounds and the fundamental principles of each spectroscopic technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts for Ethyl 2-(piperazin-1-yl)benzoate are presented in Table 1. The ortho-substitution on the benzoate ring is expected to influence the chemical shifts of the aromatic protons significantly compared to unsubstituted ethyl benzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(piperazin-1-yl)benzoate

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic (Benzoate) | ~7.8 - 7.9 | dd | 1H | ~7.8, 1.5 |

| Aromatic (Benzoate) | ~7.4 - 7.5 | td | 1H | ~7.8, 1.5 |

| Aromatic (Benzoate) | ~7.0 - 7.1 | td | 1H | ~7.8, 1.0 |

| Aromatic (Benzoate) | ~6.9 - 7.0 | dd | 1H | ~7.8, 1.0 |

| Ethyl (-CH₂) | ~4.3 - 4.4 | q | 2H | ~7.1 |

| Piperazine (N-CH₂) | ~3.1 - 3.3 | t | 4H | ~5.0 |

| Piperazine (N'-CH₂) | ~3.0 - 3.2 | t | 4H | ~5.0 |

| Ethyl (-CH₃) | ~1.3 - 1.4 | t | 3H | ~7.1 |

| Piperazine (-NH) | ~1.8 - 2.5 | br s | 1H | N/A |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The predicted chemical shifts for Ethyl 2-(piperazin-1-yl)benzoate are detailed in Table 2. The presence of the electron-donating piperazine group at the ortho position will affect the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(piperazin-1-yl)benzoate

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (Ester) | ~167 |

| Benzoate C-2 | ~150 |

| Benzoate C-1 | ~125 |

| Benzoate C-4 | ~132 |

| Benzoate C-6 | ~129 |

| Benzoate C-5 | ~122 |

| Benzoate C-3 | ~120 |

| Piperazine (N-CH₂) | ~52 |

| Piperazine (N'-CH₂) | ~45 |

| Ethyl (-CH₂) | ~61 |

| Ethyl (-CH₃) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For Ethyl 2-(piperazin-1-yl)benzoate (C₁₃H₁₈N₂O₂), the predicted molecular weight is approximately 234.29 g/mol . The predicted fragmentation pattern under electron ionization (EI) is outlined in Table 3.

Table 3: Predicted Mass Spectrometry (EI) Data for Ethyl 2-(piperazin-1-yl)benzoate

| m/z | Predicted Relative Intensity | Possible Fragment |

| 234 | Moderate | [M]⁺ |

| 189 | High | [M - OCH₂CH₃]⁺ |

| 161 | High | [M - C₆H₅CO]⁺ |

| 149 | Moderate | [C₆H₄(N(CH₂CH₂)₂NH)]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Ethyl 2-(piperazin-1-yl)benzoate are listed in Table 4.

Table 4: Predicted IR Spectroscopic Data for Ethyl 2-(piperazin-1-yl)benzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1715 - 1730 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like Ethyl 2-(piperazin-1-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

- Ensure complete dissolution, using gentle vortexing or sonication if necessary.

- Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.

- Transfer the solution to a 5 mm NMR tube.

- Cap the NMR tube securely.

2. Data Acquisition:

- Wipe the outside of the NMR tube to remove any contaminants.

- Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

- Place the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

- Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

1. Sample Preparation:

- Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile).

- The concentration should be in the range of 1-10 µg/mL for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and higher for electron ionization (EI) with direct infusion.

2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source (e.g., via a direct insertion probe or gas chromatography).

- Ionize the sample using a beam of electrons (typically at 70 eV).

- Accelerate the resulting ions into the mass analyzer.

- Scan the desired mass-to-charge (m/z) range.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Collect a background spectrum of the empty ATR setup.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Structural and Workflow Diagrams

The following diagrams illustrate the molecular structure of Ethyl 2-(piperazin-1-yl)benzoate and a general workflow for its spectroscopic characterization.

Caption: Molecular structure of Ethyl 2-(piperazin-1-yl)benzoate.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of Ethyl 2-(piperazin-1-yl)benzoate, a molecule of interest for researchers in drug development. The presented data, derived from the analysis of its constituent moieties, serves as a valuable reference for the identification and structural elucidation of this compound and its analogs. The detailed experimental protocols offer standardized procedures for acquiring high-quality spectroscopic data, ensuring consistency and reliability in research and development settings.

References

-

PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Methodological & Application

"synthesis of Ethyl 2-(piperazin-1-yl)benzoate via N-arylation"

Application Note & Protocol

Efficient Synthesis of Ethyl 2-(piperazin-1-yl)benzoate via Palladium-Catalyzed N-Arylation

Introduction

Substituted piperazine heterocycles are fundamental structural motifs in modern pharmaceuticals, ranking as one of the most frequent nitrogen-containing rings in drugs approved by the U.S. FDA.[1] Their prevalence stems from their ability to impart favorable physicochemical properties and serve as versatile scaffolds for engaging biological targets.[2][3] Ethyl 2-(piperazin-1-yl)benzoate is a key intermediate, providing a synthetically tractable handle for the development of more complex molecules in medicinal chemistry.[3]

The formation of the aryl C-N bond is the critical step in synthesizing this compound. While traditional methods like nucleophilic aromatic substitution exist, they often require harsh conditions or activated substrates.[4] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a robust and highly generalizable method with broad functional group tolerance and milder reaction conditions.[4][5]

This guide provides a detailed, field-proven protocol for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate via the Buchwald-Hartwig N-arylation of piperazine with an ethyl 2-halobenzoate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, present a step-by-step procedure, and offer a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst, coordinated to a phosphine ligand, reacts with the aryl halide (Ethyl 2-bromobenzoate) to form a Pd(II) complex. The reactivity of the aryl halide typically follows the trend Ar-I > Ar-Br > Ar-Cl.[6]

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amide intermediate. The choice of base is critical to facilitate this step without promoting side reactions.[7]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product, Ethyl 2-(piperazin-1-yl)benzoate, is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[5][8]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[7]

Optimizing Key Experimental Parameters

The success of the N-arylation of piperazine hinges on the careful selection of several key parameters.

-

Controlling Selectivity: Piperazine possesses two secondary amine nitrogens (N1 and N4), creating the potential for an undesired N,N'-bis-arylated byproduct.[1] To favor the desired mono-arylated product, a stoichiometric excess of piperazine relative to the aryl halide is the most critical control element.[9][10] Typically, 2 to 4 equivalents of piperazine are employed.

-

Catalyst System (Precatalyst and Ligand):

-

Ligand: The choice of phosphine ligand is crucial. For the N-arylation of a secondary cyclic amine like piperazine, sterically hindered and electron-rich biaryl phosphine ligands are highly effective.[9] Ligands such as XPhos , RuPhos , or BrettPhos promote both efficient oxidative addition and the final reductive elimination step, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides or bromides.[9][11]

-

Base Selection: The base facilitates the deprotonation of the piperazine nitrogen once coordinated to the palladium center.

-

Strong Bases: Sodium tert-butoxide (NaOtBu) is a highly effective base for many Buchwald-Hartwig reactions.[9] However, its high basicity poses a risk of hydrolyzing the ethyl ester functionality of the substrate and product.

-

Milder Bases: For substrates containing sensitive functional groups like esters, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred to mitigate side reactions.[7]

-

-

Solvent: Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most common choices, as they effectively dissolve the reagents and are stable at the required reaction temperatures (typically 80-110 °C).[9]

| Parameter | Recommended Choice | Rationale |

| Aryl Halide | Ethyl 2-bromobenzoate | Good balance of reactivity and commercial availability. |

| Amine | Piperazine (2.5 equiv.) | Excess minimizes bis-arylation byproduct. |

| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |

| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand ideal for this transformation.[11] |

| Base | K₃PO₄ (2.0 equiv.) | Sufficiently basic to promote the reaction while minimizing ester hydrolysis. |

| Solvent | Anhydrous Toluene | High boiling point and good solubility for reagents. |

| Temperature | 100-110 °C | Ensures a reasonable reaction rate. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the Pd(0) catalyst from oxidative deactivation.[9] |

Detailed Experimental Protocol

Caption: Experimental workflow for the synthesis of Ethyl 2-(piperazin-1-yl)benzoate.

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |

| Ethyl 2-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.15 g | 5.0 | 1.0 |

| Piperazine | C₄H₁₀N₂ | 86.14 | 1.08 g | 12.5 | 2.5 |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.12 g | 10.0 | 2.0 |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 46 mg | 0.05 | 0.01 |

| XPhos | C₃₃H₄₉P | 476.72 | 48 mg | 0.10 | 0.02 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 25 mL | - | - |

-

Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-bromobenzoate (1.15 g, 5.0 mmol), piperazine (1.08 g, 12.5 mmol), and potassium phosphate (2.12 g, 10.0 mmol).

-

Inert Atmosphere: In a glovebox or on a Schlenk line, add Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) to the flask.

-

Seal the flask with a rubber septum. If not using a glovebox, evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (25 mL) via a syringe.

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-